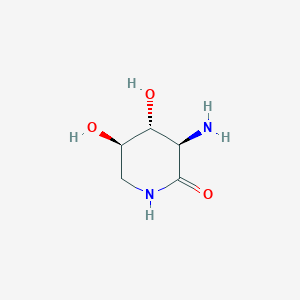
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one, also known as L-erythro-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized in the body from the amino acid tyrosine, and is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
Wirkmechanismus
L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then binds to dopamine receptors in the brain, leading to an increase in dopamine signaling and an improvement in motor symptoms in patients with Parkinson's disease.
Biochemische Und Physiologische Effekte
L-DOPA has a number of biochemical and physiological effects in the body. It is a precursor to dopamine, which is an important neurotransmitter involved in the regulation of movement, mood, and motivation. L-DOPA can increase dopamine levels in the brain, leading to an improvement in motor symptoms in patients with Parkinson's disease. However, long-term use of L-DOPA can lead to the development of dyskinesias, or abnormal involuntary movements, which can be a limiting factor in its use as a treatment for Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
L-DOPA has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the physiology of dopamine signaling in the brain. However, the effects of L-DOPA can be complex and variable, and its use in lab experiments may not accurately reflect its effects in vivo.
Zukünftige Richtungen
There are a number of future directions for research on L-DOPA. One area of interest is the development of new drugs that can target specific dopamine receptors in the brain, with the goal of reducing the side effects associated with long-term use of L-DOPA. Another area of interest is the development of new treatments for Parkinson's disease that can target other aspects of the disease, such as the underlying neurodegeneration or the development of non-motor symptoms. Finally, research on L-DOPA may lead to a better understanding of the role of dopamine in other neurological disorders, such as depression and addiction.
Synthesemethoden
L-DOPA can be synthesized in the laboratory using a variety of methods, including the Strecker synthesis, the Arndt-Eistert reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to yield L-DOPA. The Arndt-Eistert reaction involves the reaction of an amino acid with diazomethane, followed by oxidation to yield L-DOPA. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed cyclization to yield L-DOPA.
Wissenschaftliche Forschungsanwendungen
L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA is converted to dopamine in the brain, and can therefore increase dopamine levels and improve motor symptoms in patients with Parkinson's disease.
Eigenschaften
CAS-Nummer |
135030-05-6 |
|---|---|
Produktname |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
HCHNBOFMNHKJPL-JJYYJPOSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Kanonische SMILES |
C1C(C(C(C(=O)N1)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



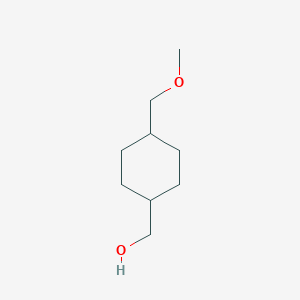

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
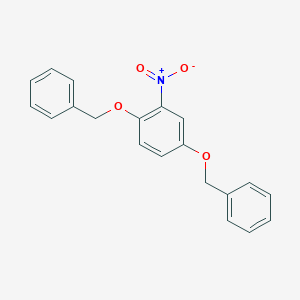
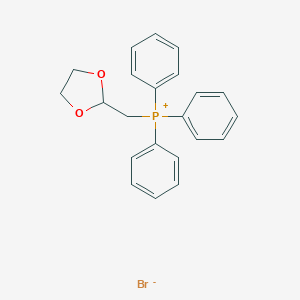
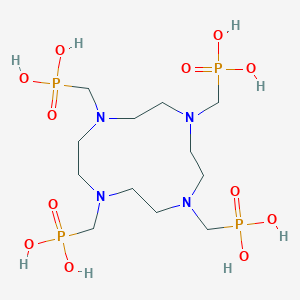
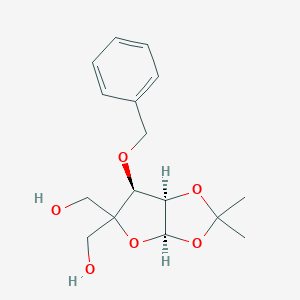


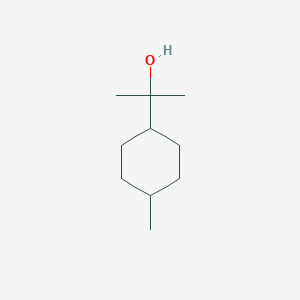
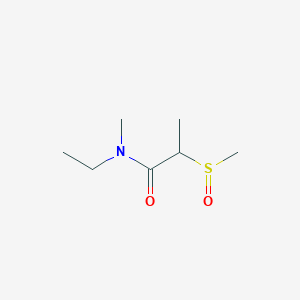
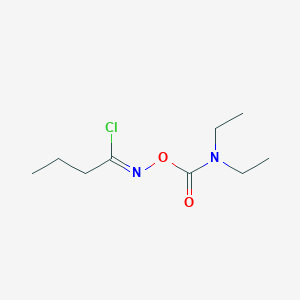

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)